Methyl 2-pyrido[4,3-b]indol-5-ylbenzoate
Description
Properties
Molecular Formula |
C19H14N2O2 |
|---|---|
Molecular Weight |
302.3 g/mol |
IUPAC Name |
methyl 2-pyrido[4,3-b]indol-5-ylbenzoate |
InChI |
InChI=1S/C19H14N2O2/c1-23-19(22)14-7-3-5-9-17(14)21-16-8-4-2-6-13(16)15-12-20-11-10-18(15)21/h2-12H,1H3 |
InChI Key |
LHQIMBKAWADHKX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N2C3=C(C=NC=C3)C4=CC=CC=C42 |
Origin of Product |
United States |
Comparison with Similar Compounds
1-Methyl-5H-pyrido[4,3-b]indol-3-amine (Trp-P-2)
- Structure : Shares the pyrido[4,3-b]indole core but replaces the benzoate ester with a methylamine group at position 3.
- Synthesis : Prepared via alkylation or condensation methods, as seen in and .
- Applications: Known as Trp-P-2, a mutagenic heterocyclic amine formed during high-temperature meat cooking. Classified as a Group 2B carcinogen by IARC due to its DNA-damaging properties .
- Key Difference : Unlike Methyl 2-pyrido[4,3-b]indol-5-ylbenzoate, Trp-P-2 lacks ester functionality, which reduces its utility in materials science but enhances its biological reactivity.
Methyl 5-Methoxyindole-2-acetate
- Structure : Features an indole ring with methoxy and acetate substituents but lacks the fused pyridine ring.
- Synthesis : Prepared via alkylation of indole derivatives, yielding intermediates for pyridocarbazoles (e.g., antitumor agents) .
- Applications : Used to synthesize 6H-pyrido[4,3-b]carbazoles, which exhibit antitumor activity.
- Key Difference : The absence of a fused pyridine system reduces π-conjugation, limiting its use in OLEDs compared to this compound.
2-Amino-3-methylimidazo[4,5-f]quinoline (IQ)
- Structure: An imidazoquinoline with amino and methyl groups, distinct from pyridoindoles.
- Applications: A potent carcinogen (IARC Group 2A) formed in cooked meats. Acts via metabolic activation to DNA-reactive species .
Comparative Data Table
Notes
Synthetic Challenges : The use of copper powder in this compound synthesis may lead to side reactions, requiring precise temperature control (130°C) .
Substituent Effects : The benzoate ester group enhances solubility and stability for material science applications, whereas amine substituents (e.g., Trp-P-2) increase biological reactivity .
Regulatory Considerations: Compounds like Trp-P-2 and IQ highlight the importance of structural modifications to mitigate carcinogenic risks in drug development .
Future Directions: Exploring this compound’s derivatization could yield novel OLED emitters or antitumor agents with improved efficacy .
Q & A
Q. What are the key challenges in synthesizing Methyl 2-pyrido[4,3-b]indol-5-ylbenzoate, and how can they be methodologically addressed?
Synthesis typically involves multi-step reactions, including nucleophilic substitution and esterification. A critical challenge is optimizing reaction conditions (e.g., temperature, catalysts) to avoid side products, such as incomplete cyclization of the pyridoindole core or ester hydrolysis. For example, analogous compounds like Methyl 4-fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate require precise stoichiometric ratios and inert atmospheres to stabilize intermediates . Characterization via NMR and mass spectrometry (MS) is essential to confirm structural integrity at each step .
Q. How can researchers validate the purity and stability of this compound under experimental conditions?
Use high-performance liquid chromatography (HPLC) with UV detection to assess purity (>95% recommended). Stability tests should include accelerated degradation studies under varying pH, temperature, and light exposure. For example, storage at room temperature in dry, inert environments is advised to prevent decomposition, as seen in safety guidelines for structurally similar pyridoindoles .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
Start with in vitro receptor-binding assays (e.g., 5-HT₆ or H₁ receptors, as demonstrated for related γ-carboline derivatives ). Use fluorescence polarization or radioligand displacement assays to measure IC₅₀ values. Cell viability assays (e.g., MTT) can screen for cytotoxicity in human cell lines, ensuring a therapeutic window before advancing to in vivo models.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve selectivity for specific biological targets?
Systematically modify substituents on the pyridoindole and benzoate moieties. For example:
- Replace the methyl ester with bulkier groups (e.g., tert-butyl) to assess steric effects on receptor binding.
- Introduce electron-withdrawing groups (e.g., fluorine) at the 4-position of the benzoate to enhance metabolic stability .
Validate changes using molecular docking simulations and comparative binding assays .
Q. What experimental strategies resolve contradictions in reported receptor affinities across studies?
Discrepancies may arise from differences in assay conditions (e.g., buffer pH, cell membrane preparations). Standardize protocols using reference compounds (e.g., clozapine for 5-HT₆) and cross-validate results with orthogonal methods (e.g., surface plasmon resonance vs. radioligand assays) . Statistical meta-analysis of published data can identify confounding variables.
Q. How can in vivo pharmacokinetic (PK) properties be optimized for this compound?
- Bioavailability: Use prodrug strategies (e.g., ester-to-acid conversion) to enhance solubility, as seen in fluorobenzoate derivatives .
- Metabolic stability: Conduct microsomal stability assays (human/rat liver microsomes) to identify vulnerable sites for metabolic engineering.
- Tissue distribution: Radiolabel the compound (e.g., with ¹⁴C) for quantitative biodistribution studies in animal models .
Q. What methodologies assess the compound’s stability under physiological conditions?
Simulate gastric (pH 1.2) and intestinal (pH 6.8) fluids to study degradation pathways. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify degradation products. For example, ester hydrolysis is a common instability in benzoate derivatives, requiring pH-adjusted formulations .
Q. How can researchers address the lack of ecological toxicity data for this compound?
Perform Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) to estimate EC₅₀ values. These data are critical for environmental risk assessments, especially if the compound enters wastewater systems .
Data Contradiction Analysis Example
Scenario: Conflicting reports on 5-HT₆ receptor affinity.
- Root Cause: Variability in receptor preparation (e.g., transfected cells vs. native tissue).
- Resolution: Use a standardized cell line (e.g., HEK-293 expressing human 5-HT₆) and validate with a positive control (e.g., SB-258585) in each experiment .
Key Safety Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
